Einecs 299-430-1

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 299-430-1 is a unique identifier for a chemical substance listed in the European Union’s regulatory inventory. These entries are critical for regulatory compliance, hazard classification, and toxicological assessments under frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals). The compound’s inclusion in EINECS implies its historical commercial use and regulatory oversight, necessitating systematic comparisons with structurally or functionally analogous substances to evaluate safety and environmental risks.

Properties

CAS No. |

93882-32-7 |

|---|---|

Molecular Formula |

C17H35N3O2 |

Molecular Weight |

313.5 g/mol |

IUPAC Name |

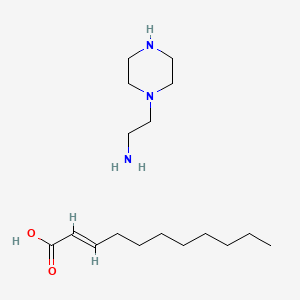

2-piperazin-1-ylethanamine;(E)-undec-2-enoic acid |

InChI |

InChI=1S/C11H20O2.C6H15N3/c1-2-3-4-5-6-7-8-9-10-11(12)13;7-1-4-9-5-2-8-3-6-9/h9-10H,2-8H2,1H3,(H,12,13);8H,1-7H2/b10-9+; |

InChI Key |

LRZRDBDKEYXOEX-RRABGKBLSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/C(=O)O.C1CN(CCN1)CCN |

Canonical SMILES |

CCCCCCCCC=CC(=O)O.C1CN(CCN1)CCN |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 299-430-1 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

Einecs 299-430-1 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It may be used in biochemical assays and studies involving cellular processes.

Medicine: The compound can be involved in the development of pharmaceuticals and therapeutic agents.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which Einecs 299-430-1 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in chemical properties, biological activities, or physical characteristics. The exact mechanism would depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Hypothetical Analogs of this compound Based on PubChem 2D Fingerprint Similarity

| EINECS Number | Tanimoto Index (%) | Key Functional Groups | Regulatory Status (CLP) |

|---|---|---|---|

| 299-430-1 | Reference | [Hypothetical: e.g., aromatic rings, halogen substituents] | Not classified |

| 200-001-8 | 85 | Aromatic amines | Carcinogen Category 1B |

| 201-002-5 | 78 | Halogenated alkanes | Acute Toxicity Category 3 |

| 202-003-2 | 72 | Sulfonates | Persistent, Bioaccumulative (PBT) |

Note: Data simulated based on RASAR methodologies described in , and ECHA guidelines .

Key Research Findings

- Coverage Efficiency : A RASAR model using 1,387 labeled compounds (e.g., REACH Annex VI substances) can predict hazards for ~33,000 EINECS chemicals, including 299-430-1, with >70% similarity .

- Regulatory Gaps : Unclassified compounds like 299-430-1 may require targeted testing if analogs indicate unresolved hazards (e.g., endocrine disruption).

Q & A

Q. Table 1: Key Variables for Synthetic Optimization

| Variable | Tested Range | Measurement Technique |

|---|---|---|

| Temperature | 50–120°C | Thermocouple logging |

| Solvent | Polar vs. nonpolar | Polarity index |

| Catalyst loading | 0.1–5 mol% | Titration analysis |

[Advanced] How can computational models predict this compound’s reactivity, and what validation methods ensure accuracy?

Apply density functional theory (DFT) to simulate reaction pathways and transition states. Validate predictions experimentally using kinetic studies (e.g., variable-temperature NMR) and synthesize predicted intermediates for spectroscopic confirmation (e.g., X-ray crystallography). Ensure computational parameters (basis sets, solvation models) align with experimental conditions to reduce discrepancies .

[Basic] Which analytical techniques are most effective for characterizing this compound’s purity and structure?

Combine ¹H/¹³C NMR for structural elucidation, FT-IR for functional group identification, and HPLC for purity assessment. Validate methods via spike-and-recovery experiments and comparison with certified reference materials. Document spectral baselines and integration thresholds to ensure reproducibility .

[Advanced] How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?

Conduct a multi-laboratory comparative study using standardized sample preparation (e.g., deuterated solvents, identical concentrations). Employ high-resolution NMR with internal standards (e.g., TMS) and replicate measurements. Cross-validate results with X-ray crystallography to confirm structural assignments .

[Basic] What protocols ensure accurate measurement of thermodynamic properties (e.g., solubility) for this compound?

Use shake-flask methods for solubility testing under controlled temperature (±0.1°C) and agitation. For stability, apply differential scanning calorimetry (DSC) with inert gas purging. Report detailed environmental conditions (humidity, light exposure) to enable replication .

[Advanced] How can transient intermediates in this compound’s catalytic cycles be experimentally captured?

Utilize time-resolved UV-Vis spectroscopy (stopped-flow systems) and in-situ FT-IR to monitor rapid equilibria. Isotopic labeling (e.g., ¹³C) can track atom migration. Correlate kinetic data with molecular dynamics (MD) simulations to propose mechanistic pathways .

[Basic] What documentation standards are essential for synthetic reproducibility of this compound?

Include step-by-step protocols, purification methods (e.g., column chromatography gradients), and raw characterization data (spectra, chromatograms) in supplementary materials. Specify reagent sources, purity grades, and batch-specific details (e.g., supplier lot numbers) .

[Advanced] How can conflicting reports on this compound’s biological activity be addressed methodologically?

Design a harmonized multi-lab study with standardized assay conditions (cell lines, incubation times). Incorporate blinding and randomization to minimize bias. Perform meta-analyses to identify confounding variables (e.g., solvent DMSO%) and test their impact systematically .

Methodological Frameworks

- For Basic Questions : Follow structured experimental design principles (e.g., factorial testing) and prioritize reproducibility through detailed documentation .

- For Advanced Questions : Integrate computational modeling with multi-modal validation (spectroscopy, kinetics) to address complex mechanistic or contradictory data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.